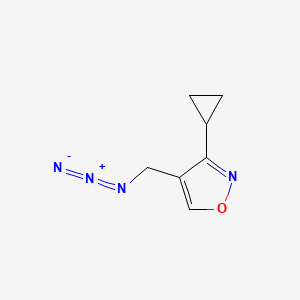
(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as TAZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAZ is a member of the azetidine family of compounds and has a unique molecular structure that makes it an interesting subject for research.
Mecanismo De Acción
The mechanism of action of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is not fully understood, but studies have shown that it can interact with various cellular targets. One proposed mechanism of action is that this compound can inhibit the activity of enzymes involved in cell proliferation and survival, leading to apoptosis. Another proposed mechanism of action is that this compound can inhibit the production of inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound can reduce tumor growth in animal models. This compound has also been shown to have anti-inflammatory effects in animal models of inflammation. However, more research is needed to determine the full range of biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also has a unique molecular structure that makes it an interesting subject for research. However, there are also some limitations to using this compound in lab experiments. It can be difficult to obtain pure this compound due to the presence of impurities in the synthesis process. It also has low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. One area of research is the development of new anti-tumor agents based on the structure of this compound. Another area of research is the synthesis of new materials using this compound as a building block. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves a series of chemical reactions that require specific reagents and conditions. The most common method for synthesizing this compound is through a reaction between 3-(1H-1,2,3-triazol-1-yl)azetidine and 3-(thiophen-2-yl)prop-2-en-1-one. The reaction is typically carried out in the presence of a catalyst such as copper (I) iodide and a solvent such as dimethylformamide. The yield of this compound can vary depending on the reaction conditions, but it is typically around 60-70%.
Aplicaciones Científicas De Investigación
(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has potential applications in various fields of scientific research, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as an anti-tumor agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its potential as an anti-inflammatory agent. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties. In organic synthesis, this compound has been used as a key intermediate for the synthesis of other compounds.
Propiedades
IUPAC Name |
(E)-3-thiophen-2-yl-1-[3-(triazol-1-yl)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c17-12(4-3-11-2-1-7-18-11)15-8-10(9-15)16-6-5-13-14-16/h1-7,10H,8-9H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRACYPAMIDANK-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CS2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CS2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2907170.png)


![5-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2907176.png)



![2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2907182.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2907184.png)

![[4-(5-Fluoropyridin-2-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2907186.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2907188.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]methanamine](/img/structure/B2907192.png)
